N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide

Aldosterone Synthase CYP11B2 Cardiovascular Drug Discovery

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide is a synthetic small-molecule amide featuring a 1,4-benzodioxane ring fused via an amide bond to a 5-oxopyrrolidine core bearing a 3-methoxybenzamide motif. It belongs to a series of N-(1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl) amides that have been explored in patent literature for enzyme inhibition.

Molecular Formula C20H20N2O5
Molecular Weight 368.389
CAS No. 905668-09-9
Cat. No. B2436045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide
CAS905668-09-9
Molecular FormulaC20H20N2O5
Molecular Weight368.389
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4
InChIInChI=1S/C20H20N2O5/c1-25-16-4-2-3-13(9-16)20(24)21-14-10-19(23)22(12-14)15-5-6-17-18(11-15)27-8-7-26-17/h2-6,9,11,14H,7-8,10,12H2,1H3,(H,21,24)
InChIKeyPPABFGGAUZCQIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide (CAS 905668-09-9): A Structurally Distinct Benzamide for Specialized Screening


N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide is a synthetic small-molecule amide featuring a 1,4-benzodioxane ring fused via an amide bond to a 5-oxopyrrolidine core bearing a 3-methoxybenzamide motif [1]. It belongs to a series of N-(1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl) amides that have been explored in patent literature for enzyme inhibition. The compound has been evaluated in vitro for activity against cytochrome P450 11B2 (aldosterone synthase) and monoamine oxidase B (MAO-B), with preliminary data available in curated bioactivity databases [2].

Why N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide Cannot Be Assumed Interchangeable with Other 1,4-Benzodioxane Amides


Within the 1,4-benzodioxane-pyrrolidinone amide series, subtle modifications to the benzamide substituent profoundly influence target engagement. For instance, the 3-methoxybenzamide analog (CAS 905668-09-9) exhibits measurable binding to CYP11B2, while the 4-methylbenzamide analog (CAS 905667-96-1) shows no reported activity toward this target. Such divergent selectivity arises from the position and electronic nature of the substituent on the benzamide ring, underscoring that simple replacement of one analog with another is not scientifically valid without matched experimental validation . The compound's defined stereochemistry (racemic at the pyrrolidinone 3-position) further distinguishes it from enantiomerically pure counterparts, potentially leading to different pharmacokinetic and pharmacodynamic profiles [1].

Quantitative Differentiation Evidence for N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide


CYP11B2 Inhibition: Compound-Specific IC50 Values Against Recombinant Enzyme

The target compound inhibits human CYP11B2 with an IC50 of 300 nM, as determined in a cell-free enzyme assay [1]. Under identical assay format, the structurally close 4-methylbenzamide analog (CAS 905667-96-1) lacks reported CYP11B2 activity, implying that the 3-methoxy substitution is critical for target engagement. In the broader CYP11B2 inhibitor class, clinical-stage non-steroidal inhibitors such as osilodrostat (LCI699) achieve IC50 values of 2-5 nM, placing the target compound as a significantly less potent but chemically distinct scaffold for lead optimization.

Aldosterone Synthase CYP11B2 Cardiovascular Drug Discovery

MAO-B Selectivity Profile: Absence of Meaningful Inhibition Defines a Favorable Off-Target Profile

When profiled against recombinant human MAO-B, the target compound displayed an IC50 > 10,000 nM, indicating essentially no inhibitory activity at therapeutically relevant concentrations [1]. In contrast, many 1,4-benzodioxane-containing molecules, including certain analogs from the same patent family, exhibit sub-micromolar MAO-B inhibition (e.g., patent example 8: IC50 = 1,000 nM). The absence of MAO-B liability is a desirable trait for lead candidates intended for non-CNS indications, as MAO-B inhibition can confound in vivo efficacy readouts.

Monoamine Oxidase B Off-Target Screening CNS Safety Pharmacology

Dopamine D2 Receptor Affinity: Evidence for Polypharmacology Potential

The compound displaces [3H]-YM09151-2 from dopamine D2 receptors in sheep striatal membranes with a Kd of 5,000 nM [1]. This is substantially weaker than typical antipsychotic agents (e.g., haloperidol Kd ~1 nM), but represents a measurable secondary pharmacology signal not observed for the 4-methyl and acetamide congeners. The combination of modest CYP11B2 inhibition and D2 binding suggests a polypharmacology profile that may be explored for cardiovascular diseases with neuropsychiatric comorbidities.

Dopamine D2 Receptor CNS Polypharmacology Schizophrenia Drug Discovery

Structural Differentiation from Commercial Analogs: the 3-Methoxybenzamide Substitution

A direct structural comparison of commercially available analogs reveals that the target compound is the only member of the series bearing a 3-methoxybenzamide group [1]. The 4-methylbenzamide (CAS 905667-96-1) and acetamide (CAS not publicly available) variants differ in both steric bulk and hydrogen-bonding capability, which are critical for target recognition. The 3-methoxy substituent provides a dual hydrogen-bond acceptor/donor motif that is absent in the 4-methyl analog, potentially explaining its unique bioactivity profile.

Chemical Synthesis Lead Optimization Structure-Activity Relationship

Application Scenarios for N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide Based on Quantitative Evidence


CYP11B2 Lead Optimization and Selectivity Profiling

With an IC50 of 300 nM against human CYP11B2, the compound serves as a weak but chemically tractable starting point for medicinal chemistry efforts aimed at non-steroidal aldosterone synthase inhibitors [1]. Libraries of analogs can be built around the 3-methoxybenzamide core to improve potency while monitoring MAO-B and D2 counter-screens, leveraging the favorable off-target profile already established.

Polypharmacology Tool for Cardiovascular-Neuropsychiatric Interface Research

The simultaneous CYP11B2 inhibition and D2 receptor binding (Kd = 5,000 nM) make this compound a unique probe for studying the mechanistic link between aldosterone dysregulation and dopamine signaling, particularly relevant in stress-induced hypertension models [1][2]. No single commercially available analog offers this dual activity.

Chemical Biology Probe for Benzodioxane SAR Studies

The well-defined structural difference (3-methoxy vs. 4-methyl) and its impact on CYP11B2 activity establish this compound as a key reference for benzamide SAR exploration [1]. Researchers can use it to benchmark new synthetic routes or to validate docking models that predict the role of methoxy substitution in enzyme binding pockets.

Quote Request

Request a Quote for N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.